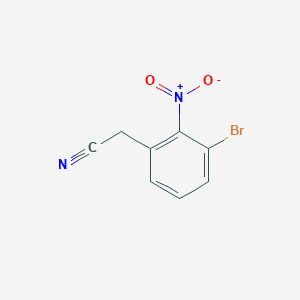
(3-Bromo-2-nitrophenyl)acetonitrile
Descripción general
Descripción
(3-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
(3-Bromo-2-nitrophenyl)acetonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 241.04 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
(3-Bromo-2-nitrophenyl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its bromo and nitro groups make it a reactive compound suitable for various chemical transformations. It can be used to synthesize complex molecules by reacting with different nucleophiles or bases, leading to a wide range of products with potential pharmaceutical applications .
Photolabile Protecting Group
The compound’s nitrophenyl moiety suggests its use as a photolabile protecting group (PPG). PPGs are used to temporarily mask reactive sites in a molecule during a sequence of reactions. Upon exposure to light, the protecting group can be removed, revealing the active site for further reactions. This is particularly useful in the synthesis of sensitive or complex molecules .
Alkylating Agent
Alkylating agents are crucial in the synthesis of various organic compounds. (3-Bromo-2-nitrophenyl)acetonitrile can act as an alkylating agent due to its bromoacetonitrile group, allowing for the introduction of the cyanoethyl group into target molecules. This is beneficial in creating new compounds with nitrile functionality, which is a common feature in many pharmaceuticals .
Transition Metal-Free Oxidation
The structure of (3-Bromo-2-nitrophenyl)acetonitrile implies potential applications in transition metal-free oxidation processes. Such processes are valuable in green chemistry as they avoid the use of heavy metals, reducing environmental impact. The compound could facilitate oxidation reactions under mild conditions, possibly in amino acid modifications .
Chemical Intermediate for Hydrazinium Salts
This compound is also useful in synthesizing hydrazinium salts, which are important in various chemical industries. Hydrazinium salts serve as precursors to hydrazine derivatives, used in pharmaceuticals, agrochemicals, and as blowing agents in polymers .
Caged Compound for Biochemical Studies
As a caged compound, (3-Bromo-2-nitrophenyl)acetonitrile can be used to study biochemical processes. The caging technique involves attaching a photolabile group to a bioactive molecule, rendering it inactive until exposed to light. This allows researchers to control the activation of the molecule in biological systems, aiding in the understanding of biological pathways and mechanisms .
Mecanismo De Acción
- Electrophilic Substitution : Given that it contains an indole nucleus, similar to benzene, it may undergo electrophilic substitution reactions due to the excess π-electrons delocalization .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBWKUPFVIBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80774853 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-nitrophenyl)acetonitrile | |
CAS RN |
185200-50-4 | |
| Record name | (3-Bromo-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80774853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)
![tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate](/img/structure/B1653380.png)


![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)






![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)